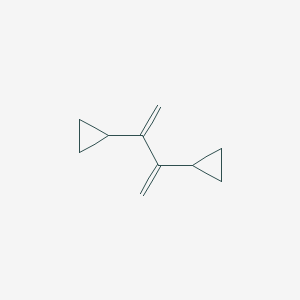
1,1'-(Buta-1,3-diene-2,3-diyl)dicyclopropane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,3-Dicyclopropyl-1,3-butadiene is an organic compound characterized by the presence of two cyclopropyl groups attached to a 1,3-butadiene backbone
準備方法
Synthetic Routes and Reaction Conditions: 2,3-Dicyclopropyl-1,3-butadiene can be synthesized through the thermal cyclodimerization of 2-cyclopropyl-1,3-butadiene. This process involves heating the precursor compound at temperatures ranging from 160°C to 200°C . The reaction conditions must be carefully controlled to ensure the formation of the desired product.
Industrial Production Methods: While specific industrial production methods for 2,3-dicyclopropyl-1,3-butadiene are not extensively documented, the synthesis typically involves similar thermal cyclodimerization processes used in laboratory settings. The scalability of these methods would depend on the availability of starting materials and the optimization of reaction conditions.
化学反応の分析
Types of Reactions: 2,3-Dicyclopropyl-1,3-butadiene undergoes several types of chemical reactions, including:
Cycloaddition Reactions: This compound can participate in Diels-Alder reactions, forming cyclohexene derivatives.
Common Reagents and Conditions:
Cycloaddition Reactions: Typically involve dienophiles and may require catalysts to facilitate the reaction.
Isomerization: High temperatures are necessary to induce the isomerization process.
Major Products:
Cycloaddition Reactions: Cyclohexene derivatives.
Isomerization: Cyclopentene derivatives.
科学的研究の応用
2,3-Dicyclopropyl-1,3-butadiene has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Material Science: The unique structural properties of this compound make it a candidate for the development of new materials with specific mechanical and chemical properties.
Catalysis: It can be used in the study of catalytic processes, particularly those involving cycloaddition reactions.
作用機序
The mechanism of action of 2,3-dicyclopropyl-1,3-butadiene in chemical reactions involves the interaction of its conjugated diene system with various reagents. In cycloaddition reactions, the compound acts as a diene, reacting with dienophiles to form cyclohexene derivatives. The isomerization process involves the thermal opening of the cyclopropane rings, leading to the formation of cyclopentene derivatives .
類似化合物との比較
2-Cyclopropyl-1,3-butadiene: Shares a similar structure but with only one cyclopropyl group.
1,3-Butadiene: The parent compound without any cyclopropyl groups.
Uniqueness: 2,3-Dicyclopropyl-1,3-butadiene is unique due to the presence of two cyclopropyl groups, which impart distinct chemical reactivity and structural properties compared to its analogs. This makes it particularly valuable in the study of cycloaddition reactions and the development of new materials .
特性
CAS番号 |
80393-10-8 |
|---|---|
分子式 |
C10H14 |
分子量 |
134.22 g/mol |
IUPAC名 |
3-cyclopropylbuta-1,3-dien-2-ylcyclopropane |
InChI |
InChI=1S/C10H14/c1-7(9-3-4-9)8(2)10-5-6-10/h9-10H,1-6H2 |
InChIキー |
IIPBKXNAELECML-UHFFFAOYSA-N |
正規SMILES |
C=C(C1CC1)C(=C)C2CC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(1S,4S)-4-[tert-butyl(dimethyl)silyl]oxycyclopent-2-en-1-ol](/img/structure/B14416300.png)
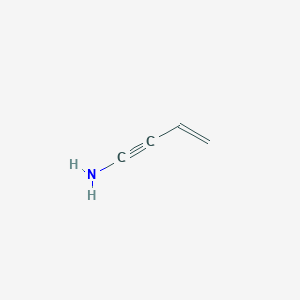

![1,2-Dimethyl-1-[2-(propanoylsulfanyl)ethyl]piperidin-1-ium iodide](/img/structure/B14416314.png)

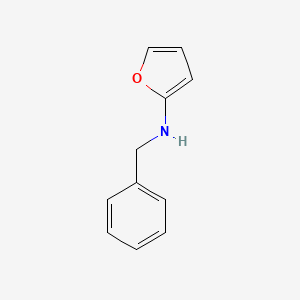
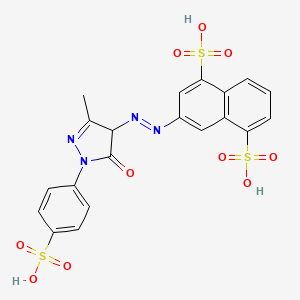
![1-[6-(Prop-2-en-1-yl)-3,4-dihydroquinolin-1(2H)-yl]ethan-1-one](/img/structure/B14416348.png)
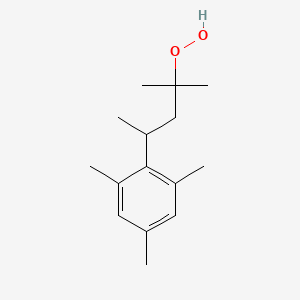
![4-[4-(2-Chloro-1,1,2-trifluoroethoxy)phenoxy]aniline](/img/structure/B14416356.png)
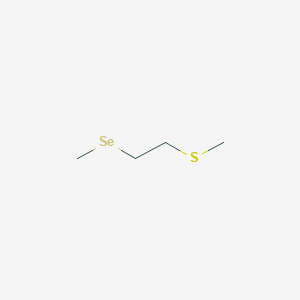
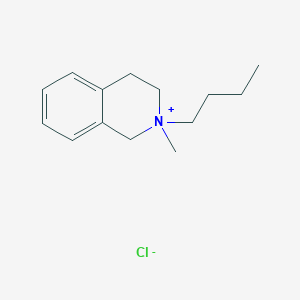
![Butanamide, 3-chloro-4-[(2-chloroethyl)thio]-N-phenyl-](/img/structure/B14416369.png)
![1H-1,2,4-Triazole-3,5-diamine, N-[(4-fluorophenyl)methyl]-](/img/structure/B14416397.png)
